molecular formula C22H16O6S B2928414 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 900896-89-1

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2928414
CAS RN: 900896-89-1
M. Wt: 408.42
InChI Key: XSGGCJSWSPVEFM-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate, also known as DMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMC belongs to the class of coumarin derivatives and has been shown to possess various biological activities, such as anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.

Scientific Research Applications

Bitter Taste Modulation

The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate” has been identified as a potential bitter taste blocker. It can modulate the bitter taste perception, particularly in coffee and coffee-flavored foods and beverages. This application is crucial for the food industry, aiming to improve the taste profiles of products without altering their nutritional value .

Pharmaceutical Applications

In the pharmaceutical domain, this compound’s ability to block bitter tastes can be leveraged to mask the unpleasant flavors of certain oral medications. This can significantly enhance patient compliance, especially in pediatric and geriatric populations who are sensitive to bitter tastes .

High Throughput Screening Assays

The compound has been utilized in high throughput screening assays to identify ligands that activate specific human taste receptors. This is particularly important for the development of new flavor compounds and for understanding the molecular basis of taste .

Flavor Modulation in Animal Feed

Apart from human consumption, the bitter taste blocking properties of this compound can be applied to animal feed. Enhancing the palatability of feed can improve the feed intake and overall health of livestock .

Research on Human Taste Receptors

This compound aids in the research of human type 2 taste receptors (hT2Rs). It helps in the identification of ligands that activate these receptors, which is fundamental for the development of compounds that can modulate taste perception .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of various sulfonamide derivatives. These derivatives have a wide range of applications, including in the development of novel therapeutic agents .

Toxicogenomics

The compound is studied within the field of toxicogenomics to understand how chemicals affect human health. It is part of a broader group of compounds that are analyzed for their interactions with genes and their effects on diseases and phenotypes .

Commercial Availability for Research

Lastly, the commercial availability of this compound allows for its use in various research applications. Scientists can purchase it to explore its properties and potential applications in different fields of study.

properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-14-7-8-16(19(11-14)26-2)17-10-13-5-6-15(12-18(13)28-21(17)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGGCJSWSPVEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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